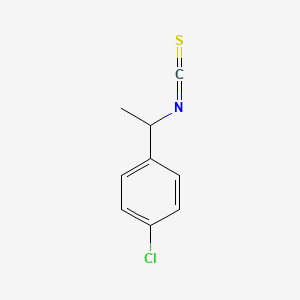

1-Chloro-4-(1-isothiocyanatoethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(1-isothiocyanatoethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNS/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQJKNZREKDQMQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Chloro-4-(1-isothiocyanatoethyl)benzene

Abstract

This technical guide provides a comprehensive analysis of the predicted chemical and physical properties of 1-Chloro-4-(1-isothiocyanatoethyl)benzene, a compound of interest for researchers in drug discovery and organic synthesis. As this molecule is not readily cataloged, this document synthesizes data from analogous structures and established chemical principles to offer a predictive overview of its characteristics. We will delve into its physicochemical properties, spectroscopic signature, reactivity, and a plausible synthetic route. This guide is intended to serve as a foundational resource for scientists exploring the potential of this and related benzylic isothiocyanates.

Introduction

This compound is a fascinating molecule that merges the structural features of a chlorinated aromatic ring with a reactive isothiocyanate group tethered by a secondary ethyl bridge. The chlorophenyl moiety is a common scaffold in medicinal chemistry, often enhancing the metabolic stability and potency of drug candidates.[1] Isothiocyanates, on the other hand, are a class of naturally occurring and synthetic compounds renowned for their diverse biological activities, including anticancer and antimicrobial properties.[1] The electrophilic nature of the isothiocyanate group allows for covalent modification of biological targets, a mechanism of action that is of significant interest in drug development.[2]

This guide provides a predictive but scientifically grounded exploration of the chemical properties of this compound. Due to the absence of readily available experimental data for this specific compound, our analysis will be built upon the known characteristics of its precursors and structurally related molecules, primarily 1-chloro-4-ethylbenzene and other benzylic isothiocyanates.

Predicted Physicochemical Properties

The introduction of the isothiocyanate functional group to the 1-chloro-4-ethylbenzene backbone is expected to significantly influence its physical properties. The following table provides a summary of the predicted and known properties of the target compound and its precursor.

| Property | 1-Chloro-4-ethylbenzene (Known) | This compound (Predicted) | Rationale for Prediction |

| Molecular Formula | C8H9Cl[3] | C9H8ClNS | Addition of NCS group |

| Molecular Weight | 140.61 g/mol [3] | 197.69 g/mol | Addition of NCS group |

| Appearance | Colorless to light yellow liquid[4] | Colorless to pale yellow oil | Isothiocyanates are often oily liquids |

| Boiling Point | 184-185 °C[5] | > 200 °C | Increased molecular weight and polarity |

| Density | 1.045 g/mL at 25 °C | ~1.1-1.2 g/mL at 25 °C | Addition of the denser NCS group |

| Refractive Index | n20/D 1.518 | > 1.520 | Increased conjugation and molecular weight |

| Solubility | Difficult to mix with water[5] | Insoluble in water, soluble in organic solvents | The nonpolar nature of the molecule will dominate |

| CAS Number | 622-98-0[3] | Not available | Not a cataloged compound |

Spectroscopic Characterization (Predicted)

The structural features of this compound would give rise to a unique spectroscopic fingerprint.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Protons: Two doublets in the aromatic region (δ 7.2-7.4 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Methine Proton: A quartet for the proton on the carbon bearing the isothiocyanate group (CH-NCS) at approximately δ 4.8-5.2 ppm, coupled to the methyl protons.

-

Methyl Protons: A doublet for the methyl protons (CH3) at approximately δ 1.6-1.8 ppm, coupled to the methine proton.

13C NMR Spectroscopy

The carbon NMR spectrum would corroborate the structure with the following predicted signals:

-

Isothiocyanate Carbon: A characteristic signal for the NCS carbon at δ 130-140 ppm.

-

Aromatic Carbons: Four signals in the aromatic region (δ 125-140 ppm).

-

Methine Carbon: The carbon attached to the NCS group (CH-NCS) would appear around δ 50-60 ppm.

-

Methyl Carbon: The methyl carbon (CH3) signal would be observed in the upfield region (δ 20-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by a very strong and characteristic absorption band for the isothiocyanate group.

-

N=C=S Stretch: A strong, broad band between 2050 and 2150 cm-1.[6]

-

Aromatic C-H Stretch: Peaks around 3030-3080 cm-1.[7]

-

Aliphatic C-H Stretch: Peaks around 2845-2975 cm-1.[7]

-

C-Cl Stretch: A band in the fingerprint region, typically around 1015 and 1090 cm-1 for a para-substituted chlorobenzene.

Mass Spectrometry

Electron ionization mass spectrometry would likely show a molecular ion peak (M+) at m/z 197 and an M+2 peak at m/z 199 with an intensity ratio of approximately 3:1, characteristic of the chlorine isotope pattern.[8] A prominent fragment would be the loss of the isothiocyanate group, leading to a peak at m/z 139.

Reactivity and Stability

The reactivity of this compound is governed by its two primary functional groups: the chlorophenyl ring and the secondary isothiocyanate.

Reactivity of the Isothiocyanate Group

The carbon atom of the isothiocyanate group is highly electrophilic and is the primary site of reaction with nucleophiles.[9]

-

Reaction with Amines: It will readily react with primary and secondary amines to form the corresponding thiourea derivatives.

-

Reaction with Thiols: Reaction with thiols will yield dithiocarbamates.

-

Hydrolysis: Benzylic isothiocyanates are susceptible to hydrolysis, especially in the presence of acid or base, which can lead to the formation of the corresponding amine.[10]

Caption: Reactivity of the isothiocyanate group with common nucleophiles.

Reactivity of the Chlorophenyl Group

The chloro-substituted benzene ring is relatively inert to nucleophilic aromatic substitution but can undergo electrophilic aromatic substitution, with the ethylisothiocyanate group acting as an ortho-, para-director.

Stability

Benzylic isothiocyanates should be handled with care as they can be sensitive to:

-

Moisture: Prone to hydrolysis. It is recommended to store under an inert atmosphere.[11]

-

Heat: Thermal decomposition can occur, potentially releasing toxic fumes such as hydrogen cyanide and sulfur oxides.[11]

-

Light: Some organic isothiocyanates are light-sensitive.[12]

Proposed Synthetic Pathway

A plausible synthetic route to this compound would start from the commercially available 1-chloro-4-ethylbenzene. The proposed multi-step synthesis is outlined below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 1-Chloro-4-(1-chloroethyl)benzene

-

To a solution of 1-chloro-4-ethylbenzene in a suitable solvent such as carbon tetrachloride, add N-chlorosuccinimide (NCS) and a radical initiator like benzoyl peroxide.

-

Reflux the mixture under inert atmosphere and monitor the reaction by TLC or GC.

-

Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[13]

Step 2: Synthesis of 1-(4-Chlorophenyl)ethanamine

-

Dissolve the crude 1-chloro-4-(1-chloroethyl)benzene in a suitable alcoholic solvent.

-

Add an excess of aqueous or alcoholic ammonia solution.

-

Heat the mixture in a sealed vessel.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water to remove ammonium salts.

-

Dry the organic layer and concentrate to yield the desired amine.

Step 3: Synthesis of this compound

-

Dissolve 1-(4-chlorophenyl)ethanamine and triethylamine in a suitable solvent like dichloromethane.

-

Cool the solution in an ice bath and add carbon disulfide dropwise.

-

Stir the reaction mixture at room temperature until the formation of the dithiocarbamate salt is complete.[14]

-

Cool the mixture again and add a solution of tosyl chloride in the same solvent dropwise.

-

Allow the reaction to proceed to completion.

-

Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the crude isothiocyanate.[14]

-

Purify the product by column chromatography.

Potential Applications in Drug Development

The combination of the chlorophenyl group and the isothiocyanate functionality makes this compound an attractive scaffold for medicinal chemistry.

-

Anticancer Agents: Many isothiocyanates exhibit potent anticancer activity through various mechanisms, including induction of apoptosis and inhibition of cell proliferation.[15]

-

Antimicrobial Agents: The isothiocyanate moiety is known to have broad-spectrum antimicrobial activity.[12]

-

Enzyme Inhibitors: The electrophilic nature of the isothiocyanate group makes it a suitable warhead for covalent inhibitors of enzymes.[2]

Safety and Handling (Predicted)

Based on the known hazards of related compounds, this compound should be handled with appropriate precautions.

-

Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled.[11]

-

Irritation: Expected to be a skin and eye irritant.[11]

-

Sensitization: May cause respiratory sensitization.[11]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.

-

Incompatible Materials: Avoid strong oxidizing agents, acids, alcohols, and amines.[11]

References

- 1-Chloro-4-ethylbenzene - Physico-chemical Properties. ChemBK. (2024, April 9).

- 1-Chloro-4-ethylbenzene. PubChem.

- Benzyl isothiocyanate Safety D

- 1-Chloro-4-ethylbenzene 97%. Sigma-Aldrich.

- 1-CHLORO-4-ETHYLBENZENE(622-98-0) 1H NMR spectrum. ChemicalBook.

- BENZYL ISOTHIOCYAN

- Synthesis of Isothiocyanates: An Update. PMC.

- Benzene, 1-chloro-4-ethyl-. NIST WebBook. National Institute of Standards and Technology.

- Benzene, 1-chloro-4-ethyl-. NIST WebBook. National Institute of Standards and Technology.

- A One-Pot Preparation of Isothiocyanates from Amines Using Two Phosgene Substitutes: Bis-(trichloromethyl) Carbonate and Trichloromethyl Chloroformates.

- A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbon

- Benzene, 1-chloro-4-ethyl-. NIST WebBook. National Institute of Standards and Technology.

- 1-Chloro-4-ethylbenzene. CymitQuimica.

- A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances.

- A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journals.

- Reactivity and diverse synthetic applications of acyl isothiocyan

- 1-Chloro-4-ethylbenzene. SIELC Technologies.

- 1-CHLORO-4-ETHYLBENZENE (CAS 622-98-0). ChemicalBook.

- Isothiocyan

- p-Ethylbenzylchloride. NIST WebBook. National Institute of Standards and Technology.

- Recent Advancement in Synthesis of Isothiocyan

- 1-chloro-4-ethylbenzene (C8H9Cl). PubChemLite.

- Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Journal of Food Science and Technology.

- Stability studies of isothiocyanates and nitriles in aqueous media. ThaiScience.

- Supporting inform

- Stability of Benzylic-Type Isothiocyanates in Hydrodistillation-Mimicking Conditions. Laurentian University.

- Reaction of isothiocyanates with nucleophiles.

- A Comparative Review of Key Isothiocyanates and Their Health Benefits. PMC.

- Isothiocyan

- Encapsulation of Benzyl Isothiocyanate with β-Cyclodextrin Using Ultrasonication: Preparation, Characteriz

- Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Rel

- Preparation of (1-chloroethyl)benzene. PrepChem.com.

- 1-chloro-4-(2-chloroethyl)benzene. ChemSynthesis.

- How does 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are ortho-para directors? Quora.

- Isothiocyanates in Medicine: A Comprehensive Review on Phenylethyl-, Allyl-, and Benzyl-Isothiocyanates.

- Synthesis of 1-chloro-4-propylbenzene

- C8H10 infrared spectrum of ethylbenzene. Doc Brown's Advanced Organic Chemistry.

- Technical Support Center: Synthesis of 1-(1-chloroethyl)-4-methoxybenzene. Benchchem.

- 1-Chloro-2-ethyl-benzene - Optional[1H NMR] - Chemical Shifts. SpectraBase.

- 1-chloro-4-ethylbenzene. Stenutz.

- 622-98-0 | 1-Chloro-4-ethylbenzene. Ambeed.com.

Sources

- 1. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]

- 2. A Comparative Review of Key Isothiocyanates and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Chloro-4-ethylbenzene | C8H9Cl | CID 69330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Chloro-4-ethylbenzene | CymitQuimica [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. Benzene, 1-chloro-4-ethyl- [webbook.nist.gov]

- 7. C8H10 infrared spectrum of ethylbenzene prominent wavenumbers cm-1 detecting benzene ring functional groups present finger print for identification of ethylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Benzene, 1-chloro-4-ethyl- [webbook.nist.gov]

- 9. Isothiocyanate - Wikipedia [en.wikipedia.org]

- 10. laurentian.ca [laurentian.ca]

- 11. fishersci.com [fishersci.com]

- 12. mdpi.com [mdpi.com]

- 13. prepchem.com [prepchem.com]

- 14. Isothiocyanate synthesis [organic-chemistry.org]

- 15. mdpi.com [mdpi.com]

1-Chloro-4-(1-isothiocyanatoethyl)benzene molecular structure and weight

Technical Monograph: 1-Chloro-4-(1-isothiocyanatoethyl)benzene

Executive Summary & Molecular Identity

This compound is a bifunctional aromatic compound characterized by a para-chloro substitution and a reactive isothiocyanate (–N=C=S) group attached to a chiral benzylic center. Structurally, it is the 4-chloro analog of 1-phenylethyl isothiocyanate (PEITC).

Its significance in drug development lies in two distinct domains:

-

Chiral Derivatization: It serves as a Chiral Derivatizing Agent (CDA) for the resolution of enantiomeric amines and thiols via HPLC or NMR spectroscopy.

-

Pharmacophore Development: As a lipophilic isothiocyanate, it possesses electrophilic reactivity toward thiol-containing enzymes and signaling proteins (e.g., Keap1), making it a candidate scaffold for Nrf2 pathway modulation.

Table 1: Physicochemical Profile[1][2]

| Property | Value | Notes |

| IUPAC Name | This compound | Also known as 4-Chloro- |

| Molecular Formula | ||

| Molecular Weight | 197.68 g/mol | Monoisotopic Mass: ~197.0066 Da |

| Chirality | Yes (1 Stereocenter) | Exists as ( |

| Physical State | Colorless to pale yellow oil | Pungent, lachrymatory odor |

| Solubility | DMSO, Chloroform, DCM | Hydrolyzes slowly in water |

| Reactivity | Electrophilic (Central C of NCS) | Reacts with Nucleophiles ( |

Synthetic Routes & Process Chemistry

The synthesis of this compound requires the conversion of the primary amine, 1-(4-chlorophenyl)ethanamine, to the isothiocyanate. While thiophosgene (

Protocol: Dithiocarbamate Desulfurization Method

Rationale: This method utilizes Carbon Disulfide (

Reagents:

-

Precursor: 1-(4-chlorophenyl)ethanamine (Racemic or Enantiopure)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Reagent A: Carbon Disulfide (

) -

Reagent B: Dicyclohexylcarbodiimide (DCC) or Di-tert-butyl dicarbonate (

) -

Base: Triethylamine (

)

Step-by-Step Workflow:

-

Dithiocarbamate Formation: Dissolve 10 mmol of 1-(4-chlorophenyl)ethanamine in 20 mL of anhydrous THF. Cool to 0°C. Add 1.2 eq of

, followed by dropwise addition of 1.5 eq of -

Desulfurization: Add 1.1 eq of DCC (dissolved in minimal THF) to the reaction mixture at 0°C. The reaction is exothermic; maintain temperature

. -

Conversion: Allow the mixture to warm to room temperature and stir for 4–12 hours. The dithiocarbamate decomposes to the isothiocyanate and dicyclohexylthiourea (byproduct).

-

Work-up: Filter off the solid urea byproduct. Concentrate the filtrate in vacuo.

-

Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product elutes as a non-polar oil.

Figure 1: Synthetic pathway via dithiocarbamate intermediate. This route avoids direct use of thiophosgene.

Analytical Characterization

To validate the structure and purity, the following spectroscopic signatures must be confirmed.

-

IR Spectroscopy: The most diagnostic feature is the strong, broad absorption band at 2050–2150 cm⁻¹ , characteristic of the isothiocyanate (

) asymmetric stretch. -

¹H NMR (400 MHz,

):- 7.30–7.40 (m, 4H, Aromatic protons).

-

4.85 (q, 1H, Methine proton

- 1.65 (d, 3H, Methyl group).

-

¹³C NMR:

- ~130-135 (NCS carbon, weak intensity due to quaternary nature).

- ~55-60 (Benzylic methine carbon).

Applications in Drug Development

A. Chiral Resolution (Derivatization)

The primary utility of this compound in analytical chemistry is as a Chiral Derivatizing Agent (CDA).

-

Mechanism: The electrophilic carbon of the isothiocyanate reacts with enantiomeric mixtures of primary or secondary amines.

-

Outcome: This reaction converts enantiomers (which have identical physical properties in achiral environments) into diastereomers (thioureas), which possess distinct physical properties and can be separated on standard achiral HPLC columns (e.g., C18).

Protocol for Derivatization:

-

Mix 10 µmol of analyte amine with 15 µmol of (

)-1-Chloro-4-(1-isothiocyanatoethyl)benzene in Acetonitrile. -

Incubate at 50°C for 30 minutes.

-

Inject directly onto HPLC.

Figure 2: Mechanism of chiral resolution. The formation of diastereomers allows separation of enantiomers on standard achiral stationary phases.

B. Bioactivity & Pharmacophore Potential

Isothiocyanates are potent inducers of Phase II detoxification enzymes. The 4-chloro analog is structurally related to Phenethyl Isothiocyanate (PEITC) .

-

Target: Keap1 (Kelch-like ECH-associated protein 1).

-

Mechanism: The ITC modifies cysteine thiols on Keap1, preventing the degradation of Nrf2. Nrf2 translocates to the nucleus, activating Antioxidant Response Element (ARE) genes.[1]

-

Structure-Activity Relationship (SAR): The chlorine atom at the para position increases lipophilicity (

) and metabolic stability compared to the unsubstituted parent compound, potentially enhancing cellular uptake and half-life.

Safety & Handling (E-E-A-T)

-

Hazard Class: Irritant, Lachrymator.

-

Handling: All synthesis and handling must occur within a certified chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended due to high permeability of ITCs), safety goggles, and lab coat.

-

Decontamination: Spills should be treated with an aqueous solution of ammonia or dilute sodium hydroxide to convert the volatile ITC into the non-volatile thiourea or amine.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19408, 4-Chlorobenzyl isothiocyanate. Retrieved from [Link](Note: Closest structural homolog used for physicochemical property estimation).

- Munch, H., et al. (2008).Peptide-based isothiocyanates as chemoselective ligation auxiliaries. Organic Letters, 10(16), 3521-3524.

- Zhang, Y. (2012).The molecular basis that unifies the metabolism, cellular uptake and chemopreventive activities of dietary isothiocyanates. Carcinogenesis, 33(1), 2-9. (Mechanistic grounding for ITC bioactivity).

Sources

Technical Guide: Stability of Chiral Isothiocyanate Reagents in Solution

Executive Summary

Chiral isothiocyanates (ITCs), such as 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC) and (R/S)-1-Phenylethyl isothiocyanate (PEITC), are indispensable electrophiles for chiral resolution, bioconjugation (Edman degradation), and asymmetric synthesis.[1] However, their utility is frequently compromised by two distinct instability modes: chemical decomposition (hydrolysis/alcoholysis) and stereochemical erosion (racemization).[1]

This guide provides a technical analysis of these degradation pathways and establishes a self-validating protocol for their handling. The core takeaway is that while ITCs are chemically stable in aprotic environments, they are kinetically unstable in the presence of even trace nucleophiles (water, alcohols) when catalyzed by weak bases, leading to rapid loss of enantiopurity before gross chemical degradation is observed.

The Chemistry of Instability[1]

To preserve chiral ITCs, one must understand the electrophilic nature of the central carbon atom (

Degradation Pathways

There are three primary mechanisms that compromise chiral ITC quality:

-

Hydrolysis: Water attacks the central carbon, forming an unstable dithiocarbamic acid intermediate, which collapses into the corresponding primary amine and carbonyl sulfide (COS).[1] This is irreversible.

-

Alcoholysis: In protic solvents (MeOH, EtOH), ITCs form thiocarbamates.[1] While often used intentionally for derivatization, this reaction is a degradation pathway during storage.[1]

-

Racemization (The Silent Killer): For

-chiral ITCs (e.g., phenylethyl isothiocyanate), basic conditions can induce proton abstraction at the

Mechanistic Visualization

The following diagram illustrates the competitive degradation pathways.

Caption: Figure 1. Competitive degradation pathways for Chiral ITCs. Note that racemization can occur independently of chemical hydrolysis.

Solvent & Environmental Impact

The choice of solvent is the single most critical factor in ITC stability.[1] The following data summarizes stability profiles based on nucleophilicity and polarity.

Solvent Compatibility Matrix

| Solvent Class | Examples | Stability Profile | Risk Factor | Recommendation |

| Chlorinated | DCM, Chloroform | High | Acidic impurities in CDCl3 (HCl) can catalyze degradation.[1] | Store over molecular sieves; use Amylene-stabilized.[1] |

| Aprotic Polar | Acetonitrile, THF | Moderate | Hygroscopic.[1] Absorbed water leads to rapid hydrolysis.[1] | Preferred for reactions. Must be anhydrous.[1] |

| Aprotic Polar | DMSO, DMF | Low | High dielectric constant promotes ionic transition states (racemization).[1] | Avoid for long-term storage.[1] Use fresh only. |

| Protic | Methanol, Ethanol | None | Reacts to form thiocarbamates ( | Strictly Prohibited for storage.[1] |

| Aqueous | Water, Buffers | None | Rapid hydrolysis, especially at pH > 7.[1] | Strictly Prohibited. |

The pH Effect

Research indicates that hydrolysis rates are pseudo-first-order with respect to hydroxide ion concentration

-

Acidic/Neutral (pH < 6): ITCs are relatively stable.[1]

-

Basic (pH > 8): Hydrolysis is rapid (

increases linearly with pH).[1] -

Implication: Avoid storing ITCs in glassware cleaned with basic detergents (e.g., KOH/iPrOH baths) unless thoroughly acid-washed and dried.[1]

Quality Control & Handling Protocols

Trustworthiness in data requires self-validating systems.[1] Before using a chiral ITC reagent for a critical resolution or synthesis, execute this QC workflow.

QC Workflow: The "Derivatization Check"

Do not rely solely on visual inspection (decomposition products are often colorless liquids similar to the reagent).[1]

Protocol:

-

Sampling: Take 10 µL of the ITC stock solution.

-

Derivatization: Add to 50 µL of a standard amine solution (e.g., excess benzylamine in MeCN).

-

Incubation: Vortex for 5 minutes at RT.

-

Analysis: Inject into HPLC (UV 254 nm).

Storage Decision Tree

Caption: Figure 2. Decision logic for storage and QC of chiral isothiocyanates.

Experimental Methodology: Kinetic Stability Assay

To determine the stability of a specific ITC in your solvent system of choice, use this standardized NMR protocol.

Materials:

-

Chiral ITC (approx 10 mg)[1]

-

Deuterated Solvent (e.g.,

, -

Internal Standard: 1,3,5-Trimethoxybenzene (inert, distinct singlet at ~6.1 ppm)[1]

Procedure:

-

Preparation: Dissolve ITC (0.05 mmol) and Internal Standard (0.01 mmol) in 0.6 mL deuterated solvent.

-

T=0 Scan: Acquire a quantitative

-NMR (d1 > 5s) immediately. Integrate the -

Incubation: Store the NMR tube at the intended experimental temperature (e.g., 25°C).

-

Time-Course: Acquire spectra at t = 1h, 4h, 12h, 24h.

-

Data Analysis:

References

-

Satchell, D. P. N., & Satchell, R. S. (1975).[1] Kinetics and mechanisms of the reactions of isothiocyanates. Chemical Society Reviews, 4(2), 231-250.[1] Link

-

Drobnica, L., et al. (1977).[1] The Chemistry of the -NCS Group. In: The Chemistry of Cyanates and Their Thio Derivatives (Patai's Chemistry of Functional Groups). Wiley.[1]

-

Kawakishi, S., & Namiki, M. (1969).[1][2] Decomposition of allyl isothiocyanate in aqueous solution. Agricultural and Biological Chemistry, 33(3), 452-459.[1][2] Link[1]

-

Podhradský, D., et al. (1979).[1] Kinetics of the reaction of isothiocyanates with alcohols. Collection of Czechoslovak Chemical Communications, 44, 2421.[1]

-

GITC Reagent Data Sheet . 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate. Sigma-Aldrich/Merck.[1] Link[1]

Sources

An In-Depth Technical Guide to 1-Chloro-4-(1-isothiocyanatoethyl)benzene

Introduction: Navigating Chirality and Reactivity in Drug Discovery

In the landscape of modern medicinal chemistry, the isothiocyanate moiety (–N=C=S) stands out as a versatile functional group, pivotal in the synthesis of a wide array of bioactive molecules.[1][2] These organosulfur compounds are not merely synthetic intermediates but are also found in nature, often contributing to the therapeutic properties of various plants.[1] This guide focuses on a specific, yet significant, member of this class: 1-Chloro-4-(1-isothiocyanatoethyl)benzene. The introduction of a chlorine atom on the phenyl ring and a chiral center at the ethyl group bestows this molecule with unique physicochemical properties and potential for stereospecific interactions, making it a compound of considerable interest for researchers in drug development and chemical biology.

The presence of the chloro-substituent can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, a phenomenon sometimes referred to as the "magic chloro effect," which can lead to dramatic improvements in potency and metabolic stability. Furthermore, the chirality introduced by the ethylidene bridge means that the molecule exists as two non-superimposable mirror images, or enantiomers. This is of paramount importance in drug design, as different enantiomers of a drug can exhibit vastly different biological activities.

This technical guide provides a comprehensive overview of this compound, detailing its chemical identifiers, physicochemical properties, a validated synthetic protocol with mechanistic insights, and its potential applications, with a particular focus on its relevance to researchers and scientists in the field of drug discovery.

Chemical Identity and Molecular Profile

A crucial first step in working with any chemical compound is to establish its precise identity through standardized nomenclature and registry numbers. This compound is a chiral molecule, and as such, it is essential to distinguish between its individual enantiomers and the racemic mixture.

| Identifier | Value | Source |

| Chemical Name | This compound | IUPAC |

| Synonyms | (1-Isothiocyanatoethyl)-4-chlorobenzene | - |

| Molecular Formula | C₉H₈ClNS | [3] |

| Molecular Weight | 197.68 g/mol | [4] |

| CAS Number | (R)-enantiomer: 737000-80-5(S)-enantiomer: 737000-81-6 | [4][5] |

| PubChem CID | 7016319 ((R)-enantiomer) | [3] |

| InChIKey | BQJKNZREKDQMQA-SSDOTTSWSA-N ((R)-enantiomer) | [3] |

| Canonical SMILES | CN=C=S ((R)-enantiomer) | [3] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, which are crucial for understanding its behavior in various experimental settings.

| Property | Value (Predicted) | Notes |

| XLogP3 | 4.1 | A measure of lipophilicity, indicating good potential for membrane permeability. |

| Hydrogen Bond Donor Count | 0 | This molecule cannot donate hydrogen bonds. |

| Hydrogen Bond Acceptor Count | 1 | The nitrogen and sulfur atoms can act as hydrogen bond acceptors. |

| Rotatable Bond Count | 2 | Indicates some conformational flexibility. |

| Exact Mass | 197.006592 g/mol | [3] |

| Monoisotopic Mass | 197.006592 g/mol | [3] |

These properties are computationally predicted and should be used as a guideline. Experimental determination is recommended for critical applications.

Chemical Structure

The structure of this compound is foundational to its reactivity and biological activity.

Sources

- 1. 1-Chloro-4-ethylbenzene | SIELC Technologies [sielc.com]

- 2. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. PubChemLite - (r)-(-)-1-(4-chlorophenyl)ethyl isothiocyanate (C9H8ClNS) [pubchemlite.lcsb.uni.lu]

- 4. (R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate | CAS 737000-80-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. (S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate , Null , 737000-81-6 - CookeChem [cookechem.com]

Methodological & Application

Application Note: Chiral Derivatization of Amines using 1-Chloro-4-(1-isothiocyanatoethyl)benzene (Cl-PEITC)

[1]

Executive Summary

This guide details the protocol for using 1-Chloro-4-(1-isothiocyanatoethyl)benzene (Cl-PEITC) as a Chiral Derivatizing Agent (CDA) for the analysis of primary and secondary amines.[1]

While standard isothiocyanates (e.g., PITC) are used for general UV/MS tagging, Cl-PEITC features a chiral center at the ethyl linkage.[1] When used in its enantiopure form, it reacts with enantiomeric amines to form diastereomeric thioureas .[1] These diastereomers possess distinct physicochemical properties, allowing for baseline separation on standard achiral reversed-phase (RP) HPLC columns.[1][2] Furthermore, the para-chloro substituent introduces a unique isotopic signature (

Scientific Mechanism & Rationale

Reaction Chemistry

The derivatization proceeds via the nucleophilic addition of the amine nitrogen to the electrophilic carbon of the isothiocyanate group (-N=C=S).[1] This reaction yields a stable thiourea derivative.[1][2]

-

Selectivity: Reacts with primary (

) and secondary ( -

Stereochemistry: The reaction preserves the stereochemical integrity of both the reagent and the analyte.[1] If the reagent is (S)-(-)-Cl-PEITC and the analyte is a racemic mixture of (R/S)-Amine, the products are two diastereomers:

Advantages of Cl-PEITC over PEITC[1]

-

Enhanced Resolution: The chlorine atom increases the molecular volume and lipophilicity, often resulting in higher separation factors (

) for the resulting diastereomers compared to the non-chlorinated analog (PEITC).[1] -

MS Confirmation: The natural abundance of Chlorine isotopes (

Cl :

Reaction Scheme

Figure 1: Nucleophilic addition mechanism forming the thiourea linkage.[1]

Materials & Equipment

Reagents

| Reagent | Specification | Notes |

| This compound | >98% Purity, Enantiopure (R or S) | Critical: Must be enantiopure for chiral separation.[1] Racemic reagent allows only quantification, not resolution.[1] |

| Acetonitrile (ACN) | HPLC/LC-MS Grade | Solvent for reagent.[1] |

| Triethylamine (TEA) | >99.5% | Base catalyst (optional for free bases, required for salts).[1] |

| n-Hexane or Heptane | HPLC Grade | Extraction solvent for cleanup.[1] |

| Amine Standards | Analytical Standard | For calibration.[1] |

Equipment

Experimental Protocol

Reagent Preparation

-

Stock Solution (20 mM): Dissolve 10 mg of Cl-PEITC in 2.5 mL of Acetonitrile.

-

Base Solution (Optional): 0.5% Triethylamine in Acetonitrile. Use only if amine samples are in salt form (e.g., Hydrochloride salts).[1]

Sample Preparation

-

Dissolve amine sample in water or acetonitrile/water (1:[1]1) to a concentration of 1–10 mM.[1]

-

If the sample is biological (plasma/urine), perform protein precipitation with ACN (1:3 v/v) and centrifuge before derivatization.[1]

Derivatization Workflow

-

Combine: In a microcentrifuge tube, mix 50 µL of Sample with 50 µL of Cl-PEITC Solution .

-

Basify (If needed): If the amine is a salt, add 10 µL of Base Solution . For free bases, this is unnecessary.[1]

-

Incubate: Vortex briefly and incubate at Room Temperature (25°C) for 30 minutes .

-

Note: Heating to 50°C for 10 mins can accelerate the reaction for sterically hindered amines, but RT is usually sufficient.[1]

-

-

Quench/Cleanup (Critical):

-

Collection: Carefully remove and discard the upper organic (Hexane) layer.[1]

-

Analysis: Transfer the lower aqueous/ACN phase to an autosampler vial for injection.

Workflow Diagram

Figure 2: Step-by-step derivatization and cleanup workflow.[1][5]

Chromatographic Conditions & Analysis

HPLC Method (Typical)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 mm x 4.6 mm, 3.5 µm.[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 254 nm (max absorption of phenyl ring).[1][2]

Data Interpretation[6][7]

-

Chiral Resolution: If using (S)-Cl-PEITC:

-

Elution Order: Generally, the diastereomer with less steric hindrance interacts more strongly with the stationary phase, but elution order must be empirically determined using pure standards.[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Small Peaks | pH too low (amine protonated).[1] | Add 10 µL TEA or Carbonate buffer to ensure pH > 8 during reaction.[1] |

| Interfering Peak at Solvent Front | Excess reagent not removed. | Perform the Hexane extraction step twice.[1][2] |

| Peak Tailing | Secondary interactions with silanols.[1] | Ensure mobile phase contains modifier (Formic acid or Ammonium Acetate).[1] |

| No Separation of Enantiomers | Gradient too steep. | Use a shallower gradient (e.g., 0.5% B increase per minute) or lower temperature (15-20°C).[1] |

Safety & Handling

References

-

Application of Isothiocyanates in Chiral Analysis BenchChem Application Notes. (2025). "Application Notes and Protocols for (1-Isothiocyanatoethyl)benzene in HPLC Derivatization." [1]

-

General Isothiocyanate Derivatization Chemistry Journal of Chromatography A. "Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry."

-

Chiral Derivatizing Agents (CDA) Overview Wikipedia.[1] "Chiral derivatizing agent."[1][2][5][6][7]

-

Synthesis and Properties of Cl-PEITC Analogs The Royal Society of Chemistry. "General procedure for the synthesis of isothiocyanates."

Sources

- 1. ddtjournal.com [ddtjournal.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nanobioletters.com [nanobioletters.com]

- 6. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 7. academicjournals.org [academicjournals.org]

Using 1-Chloro-4-(1-isothiocyanatoethyl)benzene for amino acid analysis

Topic: High-Resolution Chiral Amino Acid Analysis Using 1-Chloro-4-(1-isothiocyanatoethyl)benzene (Cl-PEITC) Content Type: Detailed Application Note and Protocol Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Abstract

This application note details the protocol for the enantiomeric resolution of amino acids using This compound (also known as 4-Chloro-1-phenylethyl isothiocyanate or Cl-PEITC). Unlike standard achiral derivatization, this method utilizes a chiral derivatizing agent (CDA) to convert amino acid enantiomers (D/L) into stable diastereomeric thioureas. These diastereomers possess distinct physicochemical properties, enabling baseline resolution on standard achiral Reversed-Phase HPLC (RP-HPLC) columns.[1] This method offers a cost-effective, robust alternative to chiral stationary phases (CSPs) and provides enhanced UV sensitivity due to the aromatic chloro-benzene moiety.

Chemical Principle & Mechanism

The core of this analysis relies on the reaction between the nucleophilic

The Derivatization Reaction

When an enantiomerically pure reagent (e.g., (S)-(-)-1-Chloro-4-(1-isothiocyanatoethyl)benzene) reacts with a racemic mixture of amino acids (DL-AA), two distinct products are formed:

-

(S)-Reagent + (L)-Amino Acid

(S,L)-Thiourea Diastereomer -

(S)-Reagent + (D)-Amino Acid

(S,D)-Thiourea Diastereomer

While enantiomers (L and D) have identical retention times on achiral columns, the resulting diastereomers ((S,L) and (S,D)) differ in hydrophobicity and 3D conformation, allowing them to be separated on a standard C18 column.

Mechanism Diagram

Caption: Reaction scheme showing the conversion of enantiomeric amino acids into separable diastereomeric thioureas using (S)-Cl-PEITC.

Experimental Protocol

Note: This protocol assumes the use of (S)-(-)-1-Chloro-4-(1-isothiocyanatoethyl)benzene. If using the (R)-enantiomer, the elution order of D/L amino acids may reverse.[2]

Materials & Reagents

-

Derivatizing Reagent: this compound (Optical purity >98%).

-

Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Water.

-

Buffers: Triethylamine (TEA), Sodium Acetate.

-

Extraction Solvent: n-Heptane or n-Hexane (for removing excess reagent).[1]

Solution Preparation

| Solution | Composition | Stability |

| Reagent Solution | 0.5% (v/v) Cl-PEITC in Acetonitrile. | Prepare fresh daily. Protect from light. |

| Coupling Buffer | 1 M Triethylamine (TEA) in Acetonitrile (or 0.2 M Sodium Carbonate, pH 9.0). | Stable for 1 week at 4°C. |

| Mobile Phase A | 10 mM Sodium Acetate (pH 6.5 with Acetic Acid). | Filter (0.22 µm). Stable for 2 days. |

| Mobile Phase B | 100% Acetonitrile (HPLC Grade). | Stable. |

Derivatization Workflow

-

Sample Aliquot: Transfer 50 µL of amino acid standard or sample (1–10 mM in water/0.1M HCl) into a 1.5 mL microcentrifuge tube.

-

Basification: Add 50 µL of Coupling Buffer (TEA/ACN). Vortex briefly. Ensure pH is >8.0 for the reaction to proceed.

-

Reaction: Add 50 µL of Reagent Solution (Cl-PEITC). Vortex for 10 seconds.

-

Incubation: Incubate at room temperature (25°C) for 30 minutes .

-

Tip: For sterically hindered amino acids (e.g., Valine, Isoleucine), increase time to 45 minutes or temperature to 40°C.

-

-

Quenching/Extraction: Add 200 µL of n-Heptane. Vortex vigorously for 30 seconds.

-

Phase Separation: Centrifuge at 10,000 rpm for 1 minute. The mixture will separate into two layers:

-

Top Layer (Organic): Contains excess Cl-PEITC and non-polar byproducts. Discard.

-

Bottom Layer (Aqueous/ACN): Contains the derivatized amino acids.[3]

-

-

Analysis: Carefully pipette the bottom layer into an HPLC vial for injection.

Workflow Diagram

Caption: Step-by-step sample preparation workflow for Cl-PEITC derivatization.

HPLC Analysis Parameters

The separation is performed on a standard Reversed-Phase C18 column. The hydrophobic chlorobenzene group significantly increases retention, requiring a higher organic content than underivatized amino acids.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 150 x 4.6 mm, 3.5 µm or 5 µm.

-

Flow Rate: 1.0 mL/min.[4]

-

Temperature: 30°C.

-

Detection: UV Absorbance @ 254 nm (Primary) or 210 nm.

-

Injection Volume: 5–10 µL.

Gradient Profile (Example):

| Time (min) | % Mobile Phase A (Acetate Buffer) | % Mobile Phase B (ACN) |

|---|---|---|

| 0.0 | 85 | 15 |

| 15.0 | 60 | 40 |

| 25.0 | 40 | 60 |

| 26.0 | 10 | 90 |

| 30.0 | 85 | 15 |

Validation & Performance

Resolution (Rs)

The primary metric for success is the resolution between the L- and D-diastereomers.

-

Target Rs: > 1.5 (Baseline separation).

-

Elution Order: Typically, the L-isomer elutes before the D-isomer when using the (S)-reagent on C18 columns, but this must be confirmed with pure standards for every specific column/buffer system. The chloro-substituent often enhances separation factors (

) compared to non-chlorinated PEITC.

Linearity and Sensitivity

-

Linearity:

over the range of 10 µM to 1000 µM. -

LOD: Typically 0.5–1.0 pmol on-column (UV 254 nm).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Interfering Peak at ~20 min | Excess Reagent | Improve Heptane extraction step; repeat extraction 2x. |

| Low Sensitivity | Incomplete Reaction | Check pH of coupling buffer (must be >8). Increase incubation time. |

| Poor Resolution (Rs < 1.2) | Gradient too steep | Decrease the slope of the ACN gradient (e.g., 0.5% per min). Lower column temp to 25°C. |

| Peak Tailing | Secondary Interactions | Add 0.1% TEA to Mobile Phase A or increase buffer ionic strength. |

References

-

Direct resolution of amino acid enantiomers by derivatiz

-

Reversed-phase liquid chromatographic resolution of amino acid enantiomers by derivatization with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyan

- Source: Kinoshita, T., et al.

- Context: Establishes the foundational chemistry of isothiocyanate derivatiz

-

Link:

-

Enantiomeric separation of amino acids using chiral isothiocyan

-

1-Chloro-4-(1-isothiocyanatoethyl)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. scribd.com [scribd.com]

- 4. scribd.com [scribd.com]

- 5. scribd.com [scribd.com]

- 6. agilent.com [agilent.com]

- 7. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for Pre-column Derivatization with 1-Chloro-4-(1-isothiocyanatoethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the use of 1-Chloro-4-(1-isothiocyanatoethyl)benzene as a chiral pre-column derivatization reagent for the High-Performance Liquid Chromatography (HPLC) analysis of primary and secondary amines. As a chiral molecule, this reagent is particularly valuable for the enantioselective separation of chiral amines, including amino acids and pharmaceutical compounds. The derivatization reaction yields stable, UV-active diastereomeric thiourea derivatives, which can be resolved on standard achiral HPLC columns. This guide details the underlying chemical principles, step-by-step protocols for derivatization, and recommended starting points for developing robust HPLC analytical methods.

Introduction: The Power of Chiral Derivatization

In pharmaceutical development and various fields of life sciences, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological properties. Consequently, the ability to separate and quantify enantiomers is a critical analytical challenge.

Pre-column derivatization with a chiral derivatizing agent (CDA) is a powerful and widely adopted strategy for the enantioselective analysis of compounds by HPLC.[1] This indirect chiral separation method involves the reaction of the enantiomeric analyte with a single enantiomer of a CDA to form a pair of diastereomers.[1] Unlike enantiomers, diastereomers possess distinct physicochemical properties, allowing for their separation on conventional, achiral stationary phases.[2][3]

This compound stands out as a promising CDA for several key reasons:

-

Chiral Center: The ethyl isothiocyanate moiety possesses a chiral center, enabling the formation of diastereomers upon reaction with chiral analytes.

-

Reactive Group: The isothiocyanate group (-N=C=S) is highly reactive towards the nucleophilic primary and secondary amine groups commonly found in pharmaceuticals and biomolecules.[4] This reaction proceeds under mild conditions to form a stable thiourea linkage.[5]

-

Chromophoric Properties: The substituted benzene ring acts as a strong chromophore, significantly enhancing the UV detectability of the derivatives, typically around 254 nm.[4][6] This is a substantial advantage for analytes that lack a native chromophore.

-

Improved Chromatography: The derivatization process increases the hydrophobicity of polar analytes, leading to improved retention and resolution on reversed-phase HPLC columns.[4]

This application note will provide the foundational knowledge and practical protocols to successfully implement this compound in your analytical workflows.

The Chemistry of Derivatization

The core of this analytical technique lies in the nucleophilic addition of an amine to the electrophilic carbon of the isothiocyanate group. This reaction is typically carried out in a slightly basic environment to ensure the amine is in its deprotonated, more nucleophilic state.

Caption: Derivatization Reaction Scheme

The resulting thiourea derivatives are stable, allowing for sample preparation to be performed offline before automated HPLC analysis.[4]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related compounds such as 4-chlorophenyl isocyanate and other isothiocyanates indicate that this reagent should be handled with care.[7][8]

Assumed Hazards:

-

Toxicity: Likely to be toxic if swallowed, inhaled, or absorbed through the skin.[7]

-

Irritation: May cause severe skin, eye, and respiratory tract irritation.[8]

-

Sensitization: May cause allergic skin or respiratory reactions.[7]

Recommended Precautions:

-

Always handle this reagent in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid inhalation of vapors or dust.

-

Prevent contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials such as strong acids, bases, and oxidizing agents.

Materials and Reagents

-

Derivatizing Reagent: this compound (If not commercially available, it can be synthesized from the corresponding primary amine, 1-(4-chlorophenyl)ethan-1-amine, by reaction with thiophosgene or a thiophosgene equivalent like carbon disulfide).[9]

-

Analytes: Amino acid standards, pharmaceutical compounds with primary or secondary amine moieties, or sample extracts.

-

Solvents: HPLC-grade acetonitrile (ACN), methanol (MeOH), water, heptane, or n-hexane.

-

Buffers and Modifiers: Triethylamine (TEA), sodium bicarbonate, hydrochloric acid (HCl), trifluoroacetic acid (TFA).

-

Equipment:

-

Analytical balance

-

Vortex mixer

-

Centrifuge or vacuum concentrator (e.g., SpeedVac)

-

Reaction vials (e.g., 1.5 mL Eppendorf tubes or autosampler vials)

-

HPLC system with a UV detector and a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Experimental Protocols

The following protocols are adapted from established methods for the closely related chiral derivatizing agent, (1-isothiocyanatoethyl)benzene.[4] Optimization may be required for specific applications.

Protocol 1: Derivatization of Amino Acids

This protocol is designed for the analysis of amino acids in protein hydrolysates or standard solutions.

Reagent Preparation:

-

Coupling Solution: Prepare a mixture of acetonitrile, triethylamine, and water in a 2:1:1 (v/v/v) ratio.

-

Derivatizing Reagent Solution: Prepare a 5% (v/v) solution of this compound in acetonitrile. This solution should be prepared fresh daily.

-

Reconstitution Solvent: Prepare a solution of 5 mM sodium phosphate buffer at pH 7.4 with 5% acetonitrile.

Derivatization Procedure:

-

Sample Preparation: Pipette up to 20 µL of the amino acid standard or sample solution into a reaction vial. If the sample is in an acidic solution, it must be dried completely.

-

Drying: Evaporate the sample to dryness under a stream of nitrogen or using a vacuum concentrator. This step is critical as the presence of acid will inhibit the reaction.

-

Redrying (Optional but Recommended): Add 20 µL of the Coupling Solution to the dried sample, vortex briefly, and evaporate to dryness again to ensure the complete removal of any residual acid.

-

Derivatization:

-

Add 30 µL of the Coupling Solution to the dried sample and vortex to dissolve the residue.

-

Add 20 µL of the 5% Derivatizing Reagent Solution.

-

Vortex the mixture thoroughly and incubate at room temperature (20-25°C) for 20 minutes.

-

-

Removal of Excess Reagent:

-

Add 100 µL of heptane or n-hexane to the reaction mixture.

-

Vortex vigorously for 30 seconds to extract the unreacted derivatizing reagent into the organic phase.

-

Allow the phases to separate (centrifugation may be required).

-

Carefully remove and discard the upper organic layer.

-

Repeat this extraction step one more time.

-

-

Final Drying: Evaporate the remaining aqueous layer to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried derivative in a known volume (e.g., 100-200 µL) of the Reconstitution Solvent. The sample is now ready for HPLC analysis.

Sources

- 1. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 2. Reversed-phase high-performance liquid chromatographic separation of the stereoisomers of labetalol via derivatization with chiral and non-chiral isothiocyanate reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hplc.eu [hplc.eu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate | Springer Nature Experiments [experiments.springernature.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Isothiocyanate synthesis [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Solubility of 1-Chloro-4-(1-isothiocyanatoethyl)benzene in Acetonitrile

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of 1-Chloro-4-(1-isothiocyanatoethyl)benzene in acetonitrile. Our goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental design. This document moves from frequently asked questions to in-depth troubleshooting protocols, ensuring you can find the level of detail you need to succeed.

Quick Reference FAQ

This section addresses the most common initial questions regarding the compound and solvent system.

Q1: What are the key properties of this compound and Acetonitrile?

A1: Understanding the physicochemical properties of both the solute and the solvent is the foundation for troubleshooting solubility. This compound is a relatively non-polar molecule due to its substituted benzene ring. Acetonitrile, in contrast, is a polar aprotic solvent.[1][2][3] This inherent polarity mismatch is often the primary cause of solubility issues.

| Property | This compound | Acetonitrile (MeCN) | Rationale for Solubility |

| Structure | Substituted aromatic ring with chloro and isothiocyanatoethyl groups. | CH₃CN | The aromatic ring is non-polar, while the isothiocyanate group adds some polarity. Overall, the molecule is moderately non-polar. |

| Polarity | Moderately Non-polar | Polar Aprotic[1][2] | The principle of "like dissolves like" suggests a potential solubility challenge due to the polarity difference. |

| Key Functional Group | Isothiocyanate (-N=C=S) | Nitrile (-C≡N) | The isothiocyanate group is an electrophile, susceptible to reaction with nucleophiles. Acetonitrile is a relatively inert solvent, making it a suitable choice if conditions are controlled.[4] |

| Dielectric Constant | N/A | 36.6 (at 20°C)[1] | Acetonitrile's high dielectric constant allows it to dissolve a wide range of compounds, including some non-polar ones, but high concentrations can still be problematic.[2][5] |

Q2: Why is acetonitrile a common choice for dissolving isothiocyanates, despite potential solubility issues?

A2: Acetonitrile is frequently chosen for several key reasons. It is a polar aprotic solvent, which means it lacks acidic protons and is less likely to react with the electrophilic isothiocyanate group compared to protic solvents like methanol or water.[6] Studies have shown that isothiocyanates are generally stable in acetonitrile.[4] Furthermore, its low viscosity and UV transparency make it an ideal solvent for analytical techniques like HPLC.[1][2][5]

Q3: Can the isothiocyanate group degrade in the acetonitrile solution?

A3: Yes, degradation is possible, primarily through hydrolysis if water is present. Isothiocyanates are generally stable in pure, anhydrous acetonitrile.[4] However, they are susceptible to degradation in the presence of nucleophiles, including water, and are particularly unstable at alkaline pH.[4][7][8] Therefore, using high-purity, anhydrous acetonitrile and avoiding basic conditions are critical for maintaining the stability of your stock solution.

In-Depth Troubleshooting Guide

This section provides a structured approach to solving specific solubility problems you may encounter in the lab.

Problem 1: The compound does not fully dissolve at the target concentration.

-

Probable Cause A: Polarity Mismatch The primary reason for poor solubility is the difference in polarity between the moderately non-polar this compound and the polar acetonitrile.

-

Recommended Solution: Co-Solvency The most effective strategy is to modify the polarity of the solvent system by introducing a co-solvent.[9] A co-solvent acts as a bridge, creating a solvent environment more favorable to the solute.

Step-by-Step Protocol for Co-Solvent Selection and Optimization:

-

Select a Co-solvent: Choose a co-solvent that is miscible with acetonitrile and has a polarity that can bridge the gap. Good starting choices are:

-

Ethanol (EtOH): An intermediate polarity solvent that is widely used in the pharmaceutical industry.[9]

-

Dimethyl Sulfoxide (DMSO): A powerful solvent capable of dissolving a wide range of both polar and non-polar compounds.[10] It is particularly useful for preparing highly concentrated stock solutions.

-

Tetrahydrofuran (THF): A less polar aprotic solvent that can significantly enhance the solubility of non-polar compounds.

-

-

Prepare Trial Solutions: Start by adding a small percentage of the co-solvent to your acetonitrile. A typical starting point is 5-10% (v/v).

-

Perform a Solubility Test:

-

Prepare a saturated solution of your compound in the MeCN/co-solvent mixture.

-

Equilibrate the solution (e.g., by stirring or sonicating for a set period at a constant temperature).

-

Filter the solution using a 0.22 µm PTFE syringe filter to remove any undissolved solid.

-

Analyze the concentration of the filtrate using a calibrated HPLC or UV-Vis method to determine the solubility.

-

-

Optimize the Ratio: Incrementally increase the percentage of the co-solvent (e.g., to 15%, 20%) and repeat the solubility test to find the optimal ratio that provides the desired concentration without compromising the stability or downstream application compatibility.

-

-

Probable Cause B: Insufficient Thermal Energy The dissolution of a solid into a liquid is often an endothermic process, meaning it requires an input of energy.[9][11] Room temperature may not provide sufficient energy for dissolution at higher concentrations.

-

Recommended Solution: Controlled Heating & Sonication Applying energy can often overcome the activation barrier for dissolution.

Step-by-Step Protocol for Thermal and Mechanical Assistance:

-

Sonication: Place the vial containing the compound and solvent in an ultrasonic bath. The high-frequency sound waves create cavitation bubbles that help to break apart the solute particles and accelerate dissolution.[10] Attempt this for 10-15 minutes.

-

Gentle Heating: If sonication is insufficient, warm the solution in a water bath. Increase the temperature incrementally, for example, to 30°C, then 40°C. Generally, solubility increases with temperature.[12]

-

Critical Caution: Isothiocyanates can be heat-sensitive.[13] Do not exceed 50-60°C without first performing a stability study. After dissolving at a higher temperature, allow the solution to cool to room temperature slowly. If the compound precipitates, it indicates you have created a supersaturated solution that is not stable at room temperature.

-

-

Problem 2: The solution becomes cloudy or forms a precipitate over time.

-

Probable Cause: Supersaturation or Compound Instability If the compound was dissolved with heating, it may precipitate upon cooling to room temperature. Alternatively, the compound may be degrading, and the precipitate could be a degradation product.

-

Recommended Solution: Stability Assessment and Proper Storage It is crucial to ensure that your dissolved compound remains stable for the duration of your experiment.

Step-by-Step Protocol for Stability Assessment:

-

Prepare the Solution: Dissolve the compound in the chosen solvent system (e.g., MeCN with an optimized co-solvent) to your target concentration.

-

Initial Analysis (T=0): Immediately after preparation, analyze the solution using HPLC. Record the peak area and check for the presence of any new peaks, which would indicate impurities or immediate degradation.

-

Incubate and Monitor: Store the solution under your intended experimental conditions (e.g., room temperature, 4°C, protected from light).

-

Time-Point Analysis: Re-analyze the solution at regular intervals (e.g., 1, 4, 8, 24 hours).

-

Evaluate Results: A stable solution will show a negligible decrease in the main compound's peak area and no significant increase in impurity peaks over time. If degradation is observed, the solvent system or storage conditions must be re-evaluated.

Best Practices for Storage:

-

Use Anhydrous Solvent: Always use high-purity, anhydrous acetonitrile to minimize water-driven degradation.[4]

-

Protect from Light: Store solutions in amber vials to prevent photochemical reactions.

-

Store Cold: Unless your compound is less soluble at lower temperatures, storing the solution at 4°C or -20°C can slow degradation kinetics.

-

Use an Inert Atmosphere: For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.

-

Visual Workflow Guides

The following diagrams provide a visual representation of the troubleshooting and preparation processes.

Caption: A decision tree for troubleshooting solubility issues.

Caption: Workflow for preparing a stable stock solution.

References

-

Acetonitrile Solvent Properties . (n.d.). University of Wisconsin-Madison. Retrieved February 19, 2026, from [Link]

-

Study of solvent effect on the stability of isothiocyanate iberin, a breakdown product of glucoiberin . (n.d.). Academia.edu. Retrieved February 19, 2026, from [Link]

-

Acetonitrile - Wikipedia . (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

-

Acetonitrile | CH3CN | CID 6342 - PubChem . (n.d.). National Institutes of Health. Retrieved February 19, 2026, from [Link]

-

Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling . (2025, September 2). MDPI. Retrieved February 19, 2026, from [Link]

-

What are the effects of temperature on the properties of acetonitrile? . (2025, May 21). Chemtradeasia. Retrieved February 19, 2026, from [Link]

-

Acetonitrile as tops solvent for liquid chromatography and extraction . (n.d.). SciSpace. Retrieved February 19, 2026, from [Link]

-

Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables . (2021, September 24). MDPI. Retrieved February 19, 2026, from [Link]

-

5 Novel Techniques for Solubility Enhancement . (2021, July 26). Ascendia Pharmaceuticals. Retrieved February 19, 2026, from [Link]

-

Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures . (2024, November 26). National Institutes of Health. Retrieved February 19, 2026, from [Link]

-

(PDF) Temperature and cosolvent composition effects in the solubility of methylparaben in acetonitrile + water mixtures . (2019, June 28). ResearchGate. Retrieved February 19, 2026, from [Link]

-

Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources . (n.d.). National Institutes of Health. Retrieved February 19, 2026, from [Link]

-

How to dissolve insoluble sample in methanol or acetonitrile for LC/MS analysis? . (2018, July 25). ResearchGate. Retrieved February 19, 2026, from [Link]

-

1-Chloro-4-(1-chloroethyl)benzene | C8H8Cl2 | CID 10975999 - PubChem . (n.d.). National Institutes of Health. Retrieved February 19, 2026, from [Link]

-

Are acetonitrile and water mutually soluble under all conditions? . (n.d.). Hawach Scientific. Retrieved February 19, 2026, from [Link]

-

Temperature Effects on the Solubility of Gases - Chemistry LibreTexts . (2023, January 29). LibreTexts. Retrieved February 19, 2026, from [Link]

-

Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with . (n.d.). MOST Wiedzy. Retrieved February 19, 2026, from [Link]

-

Q: What points need to be considered when replacing acetonitrile with methanol? . (n.d.). Shimadzu. Retrieved February 19, 2026, from [Link]

-

Stability studies of isothiocyanates and nitriles in aqueous media . (n.d.). ThaiScience. Retrieved February 19, 2026, from [Link]

-

Replacement of acetonitrile by ethanol as solvent in reversed phase chromatography of biomolecules | Request PDF . (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

- KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or ... - Google Patents. (n.d.). Google Patents.

-

Chemical Properties of Benzene, 1-chloro-4-ethyl- (CAS 622-98-0) - Cheméo . (n.d.). Cheméo. Retrieved February 19, 2026, from [Link]

-

Workup for Polar and Water-Soluble Solvents - Department of Chemistry : University of Rochester . (n.d.). University of Rochester. Retrieved February 19, 2026, from [Link]

-

Benzene, 1-chloro-4-ethyl- - the NIST WebBook . (n.d.). National Institute of Standards and Technology. Retrieved February 19, 2026, from [Link]

-

Acetonitrile vs. Methanol for Reverse Phase Chromatography - Chrom Tech, Inc. (2025, October 14). Chrom Tech. Retrieved February 19, 2026, from [Link]

-

1-Chloro-3-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene - EPA . (2025, October 15). United States Environmental Protection Agency. Retrieved February 19, 2026, from [Link]

-

4-Nitrochlorobenzene | Solubility of Things . (n.d.). Solubility of Things. Retrieved February 19, 2026, from [Link]

-

EVIDENCE ON THE CARCINOGENICITY OF 1-CHLORO4-NITROBENZENE - OEHHA . (1999, November 1). California Office of Environmental Health Hazard Assessment. Retrieved February 19, 2026, from [Link]

-

1-Chloro-4-ethylbenzene - SIELC Technologies . (2018, May 16). SIELC Technologies. Retrieved February 19, 2026, from [Link]

Sources

- 1. Acetonitrile | Fisher Scientific [fishersci.com]

- 2. Acetonitrile- The Simplest Organic Nitrile_Chemicalbook [chemicalbook.com]

- 3. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (PDF) Study of solvent effect on the stability of isothiocyanate iberin, a breakdown product of glucoiberin [academia.edu]

- 5. Acetonitrile - Wikipedia [en.wikipedia.org]

- 6. chromtech.com [chromtech.com]

- 7. mdpi.com [mdpi.com]

- 8. thaiscience.info [thaiscience.info]

- 9. Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. shyzchem.com [shyzchem.com]

- 13. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification Strategies for 1-Chloro-4-(1-isothiocyanatoethyl)benzene

Case ID: PUR-ISO-004 Status: Active Reagent Focus: 1-Chloro-4-(1-isothiocyanatoethyl)benzene (Chiral Derivatizing Agent) Functional Class: Electrophilic Isothiocyanate (-N=C=S)

Executive Summary & Technical Context

The Challenge: You are likely using this compound to resolve chiral amines or derivatize nucleophiles for HPLC detection. The core difficulty in purification arises because this reagent is lipophilic (due to the chlorobenzene and ethyl backbone). If you use a slight excess (1.1–1.5 equiv) to drive the reaction to completion, the unreacted reagent often co-elutes with your non-polar product during standard chromatography.

The Solution Architecture: To ensure high purity without laborious column chromatography, we recommend a Chemoselective Scavenging approach. By exploiting the electrophilic nature of the isothiocyanate group, we can covalently bind the excess reagent to a solid support or convert it into a water-soluble species for easy extraction.

Decision Matrix: Select Your Protocol

Before proceeding, identify your product's sensitivity and your available equipment.

Figure 1: Decision tree for selecting the appropriate purification strategy based on product stability and resource availability.

Method A: Solid-Phase Scavenging (The Gold Standard)

Recommended for: High-throughput synthesis, medicinal chemistry libraries, and acid-sensitive products.

Mechanism: Polymer-supported amines (e.g., Trisamine or Aminomethyl polystyrene) act as nucleophiles. They attack the electrophilic carbon of the excess isothiocyanate, forming a resin-bound thiourea. This solid byproduct is removed via simple filtration, leaving the pure product in the filtrate.

Protocol Steps:

-

Calculate Load: Determine the excess amount of isothiocyanate used (e.g., if you used 0.2 mmol excess).

-

Add Resin: Add 3–4 equivalents (relative to the excess reagent) of PS-Trisamine or PS-Aminomethyl resin to the reaction mixture.

-

Note: Ensure the solvent swells the resin (DCM, THF, or DMF are ideal; Methanol is poor for polystyrene resins).

-

-

Incubate: Agitate (do not stir with a magnetic bar, which grinds the resin) at room temperature for 2–4 hours .

-

Filter: Pass the mixture through a fritted cartridge or filter paper.

-

Wash: Rinse the resin with DCM (2x) to recover any physically adsorbed product.

-

Concentrate: Evaporate the filtrate to obtain the purified product.

Validation Data:

| Parameter | Specification |

|---|---|

| Scavenger Type | Primary Amine (PS-Trisamine/PS-NH2) |

| Equivalents | 3.0 - 4.0 equiv (vs. excess reagent) |

| Time | 2 - 4 hours |

| Temperature | 20°C - 40°C |

| Removal Efficiency | >98% (typical) |

Method B: Solution-Phase Chemical Quenching

Recommended for: Large-scale batches (>5g) where resins are too expensive.

Mechanism: We introduce a highly polar, water-soluble amine (Glycine) or a volatile amine (Dimethylamine) to react with the isothiocyanate. This converts the lipophilic reagent into a species that is either water-soluble (washable) or volatile (evaporable).

Protocol (The Glycine Quench):

-

Quench: Add an aqueous solution of Glycine (5 equiv) and a mild base (K2CO3) to the organic reaction mixture.

-

React: Stir vigorously for 1–2 hours. The lipophilic isothiocyanate converts to a glycine-thiourea adduct containing a carboxylic acid.

-

Workup:

-

Transfer to a separatory funnel.

-

The product (lipophilic) remains in the organic layer.

-

The glycine-thiourea adduct (highly polar/ionic at basic pH) partitions into the aqueous layer.

-

-

Wash: Wash the organic layer with 1M NaOH (to ensure the adduct is deprotonated and soluble in water) followed by Brine.

Method C: Chromatographic Separation

Recommended for: When scavenging is unavailable or product co-elutes with scavengers.

Technical Insight: Isothiocyanates are generally less polar than the resulting thiourea products. On silica gel, this compound will typically have a higher Rf value than your product.

TLC Visualization Tips:

-

UV (254 nm): Both reagent and product will be UV active (benzene rings).

-

Stain: Use Permanganate (KMnO4) or Vanillin . The thiourea product often stains differently than the isothiocyanate starting material.

-

Ninhydrin: Will not work for isothiocyanates or thioureas (requires free amines).

Troubleshooting & FAQ

Q: The scavenging resin didn't remove all the isothiocyanate. Why? A: This is usually a kinetics issue. Isothiocyanates are less reactive than acid chlorides.

-

Fix 1: Increase temperature to 40°C.

-

Fix 2: Ensure the solvent swells the resin.[1] If you are in Ethanol/Methanol, the polystyrene bead collapses, hiding the amine sites. Switch to DCM or THF.

Q: My product is also an amine. Will the scavenger remove my product? A: STOP. If your product is a primary or secondary amine, you cannot use an electrophilic scavenger (like isocyanate resin), but you are trying to remove an electrophile (the reagent).

-

Clarification: If you used the isothiocyanate to derivatize an amine, your product is now a thiourea (neutral). The amine scavenger (PS-Trisamine) will only react with the excess isothiocyanate, not your neutral thiourea product. It is safe.

Q: Can I use simple ammonia to quench? A: Yes, but it forms a primary thiourea byproduct. You must ensure this byproduct is separable from your main product. The Glycine method (Method B) is superior because it alters the polarity drastically, facilitating extraction.

References

-

Biotage. (2006).[1] Solid-Supported Reagents and Scavengers: Technical Note TN0016. Retrieved from

-

Organic Syntheses. (1926).[2] Phenyl Isothiocyanate and Thiourea Derivatization Protocols. Org. Synth. 1926, 6, 72. Retrieved from

-

Matrix Fine Chemicals. (n.d.). 1-CHLORO-4-ISOTHIOCYANATOBENZENE Product Data. Retrieved from

-

National Institutes of Health (NIH). (2017). Mechanochemical synthesis of thioureas. Beilstein J Org Chem. Retrieved from

Sources

ChiralProcess Support Hub: Reaction Temperature Optimization

Status: Operational Ticket ID: CP-OPT-T-001 Assigned Specialist: Dr. A. Voss, Senior Application Scientist

Mission Statement

Welcome to the ChiralProcess Support Hub. We do not provide generic textbook definitions. We provide field-tested troubleshooting for when your enantiomeric excess (

Module 1: Kinetic Resolution (Enzymatic & Chemical)

The Core Mechanism: The Selectivity-Reactivity Trade-off

In kinetic resolution, temperature affects the rate of the fast enantiomer (

According to the differential Arrhenius equation, the temperature dependence of selectivity is:

- (Enthalpic Term): Usually favors high selectivity at low temperatures (because the difference in activation energy becomes more significant as thermal energy decreases).

-

(Entropic Term): Can sometimes dominate, leading to cases where selectivity increases with temperature (rare, but possible near the inversion temperature,

Troubleshooting Guide: Kinetic Resolution

| Symptom | Diagnosis | Corrective Action |

| High conversion (>50%), but | Over-conversion. You have exhausted the fast enantiomer and the catalyst is now processing the slow enantiomer. | Stop reaction earlier. Monitor conversion closely. If |

| Kinetic limitation. Low T has maximized | Increase Catalyst Loading. Do not increase T immediately. Double the catalyst load to maintain high | |

| Selectivity ( | Enthalpic Control. The reaction is under standard enthalpic control where | Construct Arrhenius Plot. Plot |

| Dynamic Kinetic Resolution (DKR) yields racemate. | Racemization Bottleneck. The racemization catalyst is slower than the resolution catalyst ( | Increase T. Racemization often has a higher activation energy than the lipase/resolution step. Increasing T favors |

Workflow: Optimizing Temperature for DKR

In Dynamic Kinetic Resolution (DKR), you must balance two cycles: the resolution of one enantiomer and the racemization of the other. If the temperature is too low, the racemization catalyst (often Ruthenium or Palladium based) may become dormant, breaking the cycle.